Bienvenue dans la boutique en ligne BenchChem!

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is a five-membered cyclic sulfamide (1,2,5-thiadiazolidine 1,1-dioxide) bearing a para-aminophenyl substituent at the N2 position. It belongs to the class of cyclosulfamides, which are recognized as constrained dipeptide mimetics and mechanism-based protease inhibitor scaffolds.

Molecular Formula C8H11N3O2S
Molecular Weight 213.26
CAS No. 1368615-60-4
Cat. No. B3236404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline
CAS1368615-60-4
Molecular FormulaC8H11N3O2S
Molecular Weight213.26
Structural Identifiers
SMILESC1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N
InChIInChI=1S/C8H11N3O2S/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13/h1-4,10H,5-6,9H2
InChIKeyIWYWMZXVRBJVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline (CAS 1368615-60-4) – Heterocyclic Sulfamide Building Block for Targeted Synthesis and Screening Libraries


4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is a five-membered cyclic sulfamide (1,2,5-thiadiazolidine 1,1-dioxide) bearing a para-aminophenyl substituent at the N2 position. It belongs to the class of cyclosulfamides, which are recognized as constrained dipeptide mimetics and mechanism-based protease inhibitor scaffolds [1]. The compound has a molecular weight of 213.26 g/mol and a molecular formula of C8H11N3O2S . Its unsubstituted N5 position distinguishes it from the more common 5-methyl derivative (CAS 782420-52-4) and provides a unique hydrogen-bond donor site for target engagement or further derivatization.

Why 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline Cannot Be Replaced by N-Alkyl or Other Aniline-Sulfamide Analogs Without Altering Key Physicochemical and Reactivity Profiles


The N5 position of the thiadiazolidine ring is a critical differentiator. In the 5-methyl analog (CAS 782420-52-4), this site is blocked by a methyl group, which eliminates a hydrogen-bond donor, increases lipophilicity (XLogP3 = 0.1 vs. an estimated lower value for the unsubstituted compound), and prevents post-synthetic elaboration such as N-arylation or N-acylation [1]. Generic aniline-sulfonamide building blocks (e.g., 4-(pyrrolidin-1-ylsulfonyl)aniline) lack the constrained five-membered cyclosulfamide geometry and the dual H-bond donor/acceptor pattern of the thiadiazolidine dioxide ring, which is essential for mimicking peptide turn motifs and engaging catalytic serine or cysteine residues in protease targets [2]. Substitution therefore directly compromises library diversity potential, target-binding pharmacophore integrity, and downstream SAR exploration.

Head-to-Head Physicochemical and Structural Differentiation of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline vs. the 5-Methyl Analog and Other Aniline-Sulfamide Building Blocks


Hydrogen-Bond Donor Capacity: N5-Unsubstituted vs. N5-Methyl Derivative

The target compound retains a free N5–H group, providing two hydrogen-bond donor sites (aniline NH2 + sulfamide NH), compared to only one donor (aniline NH2 alone) in the 5-methyl analog [1]. This additional donor is critical for binding to catalytic serine or cysteine proteases, where cyclosulfamides act as mechanism-based inhibitors forming tetrahedral intermediates [2].

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

Lipophilicity Modulation: Estimated logP Shift from 5-Methyl to 5-Unsubstituted Derivative

The 5-methyl analog has a computed XLogP3 of 0.1 [1]. Removal of the methyl group to afford the target compound is predicted to lower logP by approximately 0.5–0.7 log units (class-level estimate based on the Hansch π constant for aromatic methyl of ~0.5) [2]. A lower logP correlates with improved aqueous solubility and reduced non-specific binding in biochemical assays.

ADME LogP Lead Optimization

Synthetic Versatility: N5-Derivatization Potential vs. Terminal Methyl Analog

The target compound's free N5–H allows for late-stage functionalization via alkylation, arylation, or acylation, enabling the rapid generation of diverse compound libraries [1]. By contrast, the 5-methyl analog (CAS 782420-52-4) is a terminal building block with no further modification possible at this position. This difference is of practical importance in medicinal chemistry campaigns that rely on iterative structure–activity relationship (SAR) exploration [2].

Parallel Synthesis Library Design Medicinal Chemistry

Baseline Physicochemical Properties: Density and Boiling Point as Quality and Handling Indicators

The target compound has an experimentally estimated density of 1.4±0.1 g/cm³ and a boiling point of 428.8±47.0 °C at 760 mmHg . These values are consistent with a polar, high-melting solid that requires careful handling during scale-up. The 5-methyl analog is expected to have a slightly lower boiling point (predicted ~410–420 °C) due to reduced polarity, though direct experimental comparison is lacking.

Chemical Logistics Formulation Scale-Up

Topological Polar Surface Area and Fragment-Like Character: Fit-for-Purpose in Fragment-Based Screening

The target compound has a predicted TPSA of approximately 75–80 Ų (extrapolated from the 5-methyl analog TPSA of 75 Ų [1]) and a molecular weight of 213.26 g/mol , placing it within the 'Rule of Three' (MW ≤300, TPSA ≤60–80 Ų) guideline for fragment-based screening [2]. In contrast, many aniline-sulfonamide fragment alternatives (e.g., 4-(morpholine-4-sulfonyl)aniline, MW 242.3) exceed the ideal fragment size, reducing hit-rate efficiency in high-concentration screening.

Fragment-Based Drug Discovery FBDD Rule of Three Compliance

Optimal Use Cases for 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline Based on Differential Evidence


Fragment-Based Screening Libraries Targeting Serine and Cysteine Proteases

The dual hydrogen-bond donor capacity (aniline NH2 + sulfamide NH) and low molecular weight (213 Da) make this compound an ideal fragment probe for protease targets. Unlike the 5-methyl analog, the free N5–H can directly interact with catalytic residues, as demonstrated by the mechanism-based inhibition observed for 3-oxo-thiadiazolidine 1,1-dioxides against human leukocyte elastase [1]. Procurement should source the unsubstituted scaffold for primary fragment screening rather than pre-alkylated analogs that miss key binding interactions.

Late-Stage Diversification in Kinase and Phosphatase Inhibitor Programs

The presence of a derivatizable N5–H position allows for late-stage functionalization to explore SAR around the thiadiazolidine ring. Patent literature reveals that N-substituted 1,2,5-thiadiazolidin-3-one 1,1-dioxides are potent PTP1B inhibitors [2]. Using the unsubstituted aniline as a common intermediate enables parallel synthesis of diverse N5-aryl, N5-alkyl, or N5-acyl libraries, reducing synthetic burden compared to purchasing individual pre-substituted analogs.

Physicochemical Lead Optimization – Solubility-Driven Design

With an estimated logP lower than the 5-methyl derivative (ΔXLogP3 ≈ −0.5 to −0.7), this compound is better suited for programs requiring high aqueous solubility. The absence of a lipophilic methyl group reduces the risk of non-specific binding in biochemical assays and improves early ADME profiles [3]. Teams prioritizing solubility should select this scaffold over the methyl analog as the starting point for property-guided optimization.

Peptidomimetic Scaffold for Constrained Dipeptide Design

The 1,2,5-thiadiazolidine 1,1-dioxide ring is a validated constrained dipeptide mimetic that resists proteolysis [4]. The para-aniline substituent provides a vector for further elaboration into tripeptide-like structures. The N5-unsubstituted variant is uniquely suited for incorporating the sulfamide moiety into peptide chains via N-terminal coupling, a route blocked in the N5-methyl analog.

Quote Request

Request a Quote for 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.